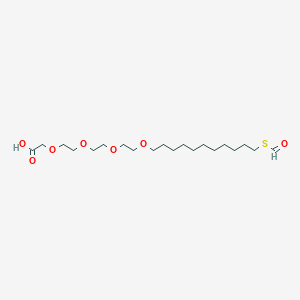
1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid
Descripción general
Descripción
1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid, commonly known as OTTA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. OTTA belongs to the class of thiazolidinedione derivatives, which have been known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
OTTA has been studied for its potential applications in the treatment of various diseases such as diabetes, cancer, and inflammation. In diabetes, OTTA has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In cancer, OTTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, OTTA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Mecanismo De Acción
The mechanism of action of OTTA is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. OTTA has been shown to bind to PPARγ and induce its transcriptional activity, leading to the activation of downstream signaling pathways that regulate various biological processes.
Biochemical and Physiological Effects:
OTTA has been shown to exhibit various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of cancer cell growth, and the reduction of inflammation. OTTA has also been shown to improve insulin sensitivity and glucose uptake in adipocytes, which could potentially lead to the development of novel treatments for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using OTTA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using OTTA is its relatively low solubility in aqueous solutions, which could potentially affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of OTTA, including the development of novel derivatives with improved pharmacokinetic properties, the investigation of its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of OTTA in combination with other drugs or therapies could potentially lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, OTTA is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biochemical and physiological effects and has been shown to have potential applications in the treatment of diabetes, cancer, and inflammation. While there are limitations to its use in lab experiments, there are several future directions for the study of OTTA that could potentially lead to the development of novel treatments for various diseases.
Propiedades
IUPAC Name |
2-[2-[2-[2-(11-formylsulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S/c21-19-28-17-9-7-5-3-1-2-4-6-8-10-24-11-12-25-13-14-26-15-16-27-18-20(22)23/h19H,1-18H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKYCFDGNDPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCSC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746413 | |
| Record name | 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262769-96-9 | |
| Record name | 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1262769-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






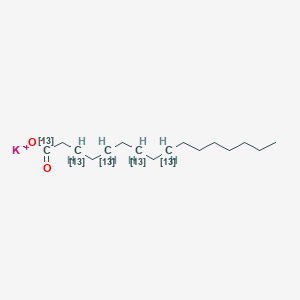
![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)
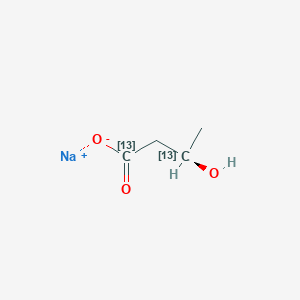
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)
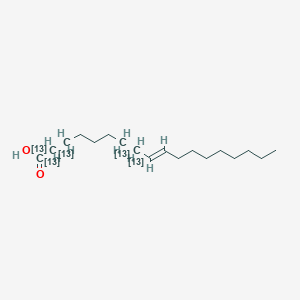
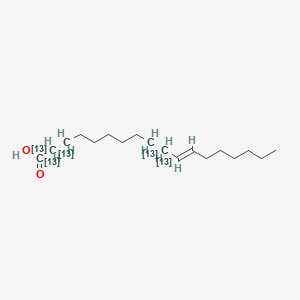
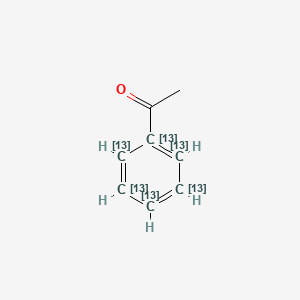
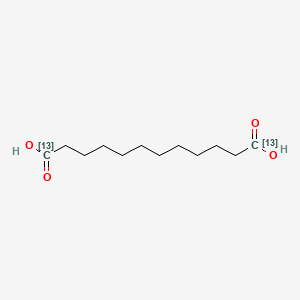

![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)
